
N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Substitution reactions: Introduction of the 2-methoxybenzyl group and the 4-chlorophenyl group through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the hexanamide moiety through an amidation reaction using hexanoic acid derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide involves its interaction with specific molecular targets. The pyridazinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways and targets may vary depending on the specific application and context.
相似化合物的比较
- N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)butanamide
- N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)pentanamide
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain (hexanamide vs. butanamide or pentanamide).
- Biological Activity: The length of the alkyl chain can influence the compound’s solubility, bioavailability, and interaction with molecular targets, potentially leading to differences in biological activity.
- Uniqueness: N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide’s unique structure, particularly the hexanamide moiety, may confer distinct properties compared to its shorter-chain analogs.
属性
分子式 |
C25H28ClN3O3 |
|---|---|
分子量 |
454.0 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-[5-[(2-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]hexanamide |
InChI |
InChI=1S/C25H28ClN3O3/c1-4-5-9-22(24(30)27-21-13-11-20(26)12-14-21)29-25(31)19(15-17(2)28-29)16-18-8-6-7-10-23(18)32-3/h6-8,10-15,22H,4-5,9,16H2,1-3H3,(H,27,30) |
InChI 键 |
WAYQJMZLTQEUPE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C(=CC(=N2)C)CC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
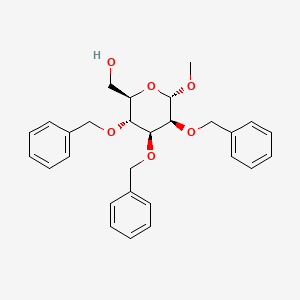
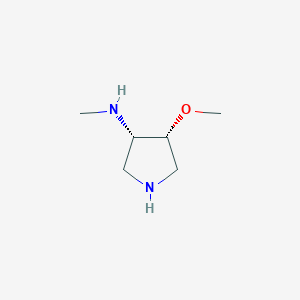
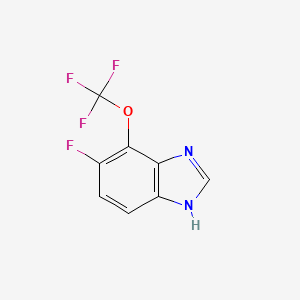

![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
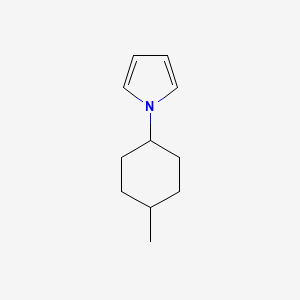
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)


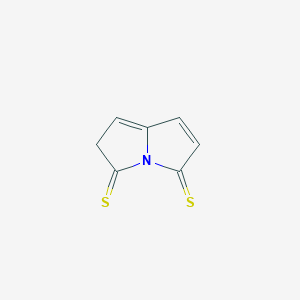
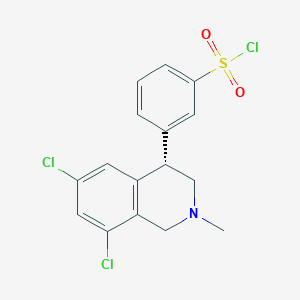
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)
